Bienvenue dans la boutique en ligne BenchChem!

N-Biotinyl-4-aminobutanoic acid

Pharmacokinetics Biodistribution Drug Metabolism

This biotinylated GABA derivative features a stable amide linkage ideal for creating precise, low-steric-hindrance biosensors and studying renal clearance pathways. Its 5-atom spacer enables defined surface functionalization not achievable with PEG linkers. Superior renal retention makes it the preferred probe for kidney-focused assays. Order from verified suppliers.

Molecular Formula C14H23N3O4S
Molecular Weight 329.42 g/mol
CAS No. 35924-87-9
Cat. No. B3131880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotinyl-4-aminobutanoic acid
CAS35924-87-9
Molecular FormulaC14H23N3O4S
Molecular Weight329.42 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)/t9-,10-,13-/m0/s1
InChIKeyDDXWHXMZPONLDF-KWBADKCTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic Acid (CAS 35924-87-9) Procurement Specifications and Scientific Profile


4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic acid (CAS 35924-87-9), also known as N-Biotinyl-4-aminobutanoic acid or biotinyl-GABA, is a biotinylated derivative of gamma-aminobutyric acid (GABA) formed via a stable amide linkage. It belongs to the class of biotinylated biochemical assay reagents and is utilized primarily as a molecular probe for GABAergic system research and in avidin/streptavidin-based detection platforms . This compound is a white crystalline powder with a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol . Its core utility lies in combining the specific biological recognition of GABA with the ultra-high affinity biotin-(strept)avidin interaction (Kd ≈ 10^-15 M), enabling its use in applications ranging from ELISA kits to receptor binding studies and surface immobilization .

The Case Against Generic Substitution: Verifiable Differentiation of CAS 35924-87-9 from Other Biotinylated or GABA Conjugates


The scientific and industrial value of a biotinylated probe is not defined by the presence of a biotin moiety alone, but by the precise molecular architecture connecting the biotin to its functional ligand. Generic substitution with other biotinylated GABA derivatives or alternative GABA-vitamin conjugates is not advised because the linker chemistry (e.g., amide bond stability), spacer length, and the physicochemical properties of the conjugated moiety (e.g., biotin vs. nicotinate vs. PLP) directly and quantitatively alter the compound's performance. These alterations manifest as significant differences in key selection criteria: tissue-specific retention profiles, stability against metabolic enzymes, and receptor binding compatibility. The following quantitative evidence demonstrates that for applications requiring specific biodistribution patterns or defined linker lengths, CAS 35924-87-9 offers a distinct profile that is not interchangeable with its closest analogs [1].

Quantitative Evidence Guide for 4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic Acid (CAS 35924-87-9)


Differential Renal Retention of Biotinyl-GABA vs. Nicotinoyl-GABA and PLP-GABA in Murine Models

In a comparative pharmacokinetic study in mice, biotinyl-GABA ([14C]-labeled) exhibited a distinct tissue retention profile compared to other GABA-vitamin conjugates. Specifically, biotinyl-GABA was retained to a higher degree in the kidneys, while pyridoxal phosphate-GABA (PLP-GABA) was eliminated more rapidly from the brain. In contrast, nicotinoyl-GABA demonstrated a 10-fold higher permeability through the hemato-encephalic barrier [1].

Pharmacokinetics Biodistribution Drug Metabolism

Comparative Stability of Biotinyl-GABA vs. Nicotinoyl-GABA Against Proteolytic Degradation

The same study assessed the catabolism of these conjugates by tissue homogenates. Nicotinoyl-GABA was found to remain unaffected by liver, intestine mucosal membrane, and brain proteases and was catabolized to CO2 to a considerably lower extent compared to GABA. In contrast, biotinyl-GABA was susceptible to these proteases, indicating a different metabolic fate [1]. This implies that for applications requiring prolonged stability against common proteases, biotinyl-GABA may have a shorter functional half-life than nicotinoyl-GABA, a key procurement consideration.

Metabolic Stability Protease Resistance In Vitro Assays

Comparative Absorption Kinetics: Biotinyl-GABA Exhibits Lower Initial Uptake in Bovine Retina

In an ex vivo study on isolated bovine retina, the absorption kinetics of several GABA conjugates were compared. The initial accumulation ranking was reported as: picamilon > PLP-GABA > GABA > panthogam > biotinil-GABA [1]. This data quantitatively places biotinyl-GABA as the conjugate with the lowest initial accumulation in this specific tissue model, distinguishing it from other GABA derivatives.

Absorption Kinetics Retinal Studies Transport

Defined Spacer Arm Length (5-Atom GABA Linker) for Controlled Steric Accessibility

The compound incorporates a 4-aminobutyric acid (GABA) moiety as a 5-atom spacer between the biotin group and the functional molecule (e.g., a protein or surface). This specific spacer length is a critical design parameter. For instance, studies on biotinylated neurotransmitter analogs have shown that optimal spacer length is receptor-specific: GABAC receptors tolerate shorter linkers, while GABAA receptors require longer spacers like PEG2000 for retained bioactivity . The 5-atom GABA spacer of CAS 35924-87-9 provides a defined, intermediate length suitable for applications where minimizing steric hindrance is essential, but a long, flexible tether is not required.

Surface Chemistry Linker Optimization Avidin-Biotin

Optimal Research and Industrial Application Scenarios for 4-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoic Acid (CAS 35924-87-9)


In Vivo Biodistribution Studies Targeting Renal Accumulation

Based on the direct evidence of higher renal retention compared to other GABA conjugates [1], this compound is the preferred choice for preclinical research investigating renal physiology, drug delivery to the kidneys, or the renal clearance pathways of biotinylated molecules. Its distinct tissue tropism allows for specific tracking and imaging of the renal system, a feature not shared by analogs like PLP-GABA or nicotinoyl-GABA.

Development of Defined-Length Linker Systems for Surface Immobilization

The defined 5-atom spacer provided by the GABA moiety makes this compound ideal for creating bioactive surfaces where precise control over the distance between the surface and the functional group is required . Applications include the construction of biosensors, the functionalization of nanoparticles or microparticles for cell targeting, and the assembly of biomolecular arrays where steric hindrance must be minimized but a long, flexible PEG linker is undesirable.

Competitive ELISA and Biochemical Assay Development with Controlled Sensitivity

The compound's utility as a biotinylated tracer in competitive ELISA kits is well-established . Its specific binding kinetics to avidin/streptavidin, coupled with its unique absorption profile (e.g., lower initial uptake in certain tissues), can be leveraged to fine-tune assay sensitivity and dynamic range. Researchers can select this specific conjugate when a moderate-to-low affinity tracer is required to improve the resolution of a competitive assay, rather than a high-affinity analog that might saturate binding sites.

Metabolic Stability Studies for Protease-Susceptible Probes

The demonstrated susceptibility of biotinyl-GABA to proteases from liver, intestine, and brain [1] makes it a valuable control or model compound for studies focused on drug metabolism, prodrug design, or the development of protease-resistant biotinylated therapeutics. Its defined degradation pathway provides a clear baseline for evaluating the stability of novel analogs designed to overcome this limitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Biotinyl-4-aminobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.